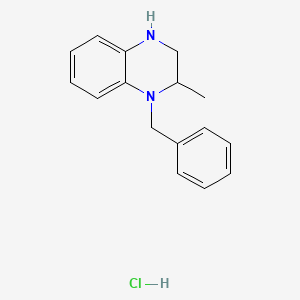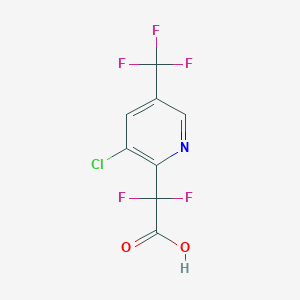
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid
Descripción general
Descripción
The compound “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid” is an organic compound that has been used in a variety of scientific and laboratory experiments. It is a derivative of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives, including “this compound”, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis process involves a variety of chemical reactions, and the compound can act as a reactant, catalyst, or intermediate .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C8H5ClF3NO2 . The InChI key for this compound is UDYJQMDCWQLTBQ-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound has been studied for its potential to act as a reactant, catalyst, or intermediate in a variety of chemical reactions. It participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .Aplicaciones Científicas De Investigación
Chemical Properties and Environmental Fate
Studies on compounds structurally related to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid emphasize their wide range of applications due to unique chemical properties such as resistance to degradation, which makes them valuable in industrial applications. However, this stability poses environmental risks, leading to persistence in ecosystems (Liu & Avendaño, 2013). Research on microbial degradation pathways highlights the environmental fate of polyfluoroalkyl chemicals and suggests methods to mitigate their impact (Liu & Avendaño, 2013).
Exploration of Fluorinated Alternatives
The quest for safer fluorinated alternatives is a key research direction, driven by concerns over the bioaccumulation and toxicity of perfluoroalkyl and polyfluoroalkyl substances (PFAS). Studies aim to identify compounds that maintain the advantageous properties of PFAS (e.g., hydrophobicity and chemical stability) without their environmental and health drawbacks. This includes investigating novel fluorinated compounds that may offer reduced persistence in the environment or lower toxicity profiles (Wang et al., 2019).
Environmental Monitoring and Risk Assessment
Efforts to understand the distribution and risks of fluorinated compounds in the environment are critical for developing effective regulatory policies. Research encompasses monitoring these substances in various media, including water, soil, and biota, to assess their levels, patterns, and potential health risks. This work is essential for informing environmental protection and public health interventions (Rayne & Forest, 2009).
Toxicological Implications
Understanding the toxicological profiles of fluorinated compounds and their metabolites is paramount for assessing their safety. Research into the bioaccumulative and toxic effects of PFAS, for example, informs both risk assessment and the development of safer chemicals. These studies are instrumental in guiding the design of compounds with minimal adverse effects on health and the environment (Conder et al., 2008).
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF5NO2/c9-4-1-3(8(12,13)14)2-15-5(4)7(10,11)6(16)17/h1-2H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVFWENYXXIIPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(C(=O)O)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


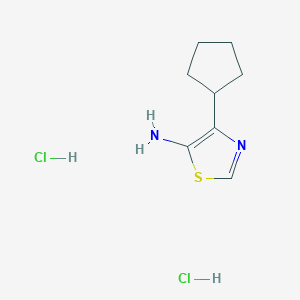
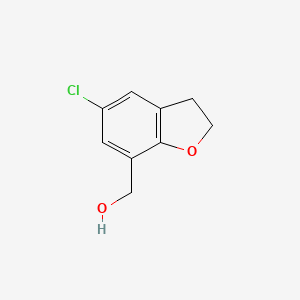


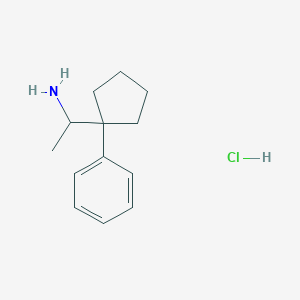

![5-(4-Methylbenzoyl)-3-thiatricyclo[5.2.1.0^{2,6}]deca-2(6),4-dien-4-amine](/img/structure/B1458299.png)
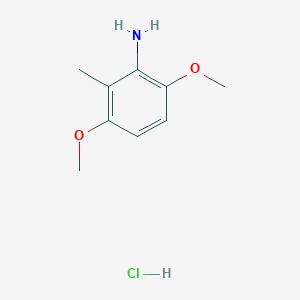
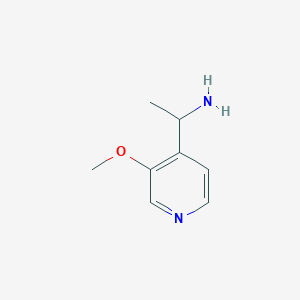
![[2-(Methylamino)pyridin-4-yl]methanol hydrochloride](/img/structure/B1458305.png)
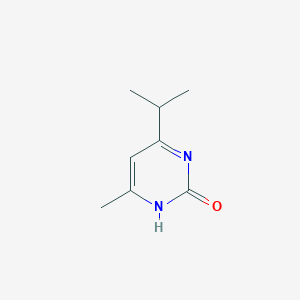
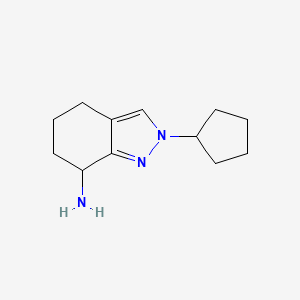
![2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1458309.png)
